3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane core. Such structures are often found in various bioactive natural products and drug candidates, making them of significant interest in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are operationally simple and do not require harsh reagents or extreme temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger batches, ensuring consistent enantioselectivity, and implementing purification processes to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and catalysis.
Biology: Its bioactive properties are of interest in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored in medicinal chemistry, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its bicyclic core and functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[2.1.1]hexane derivatives: These compounds have a smaller bicyclic core and different chemical properties.
Uniqueness
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93491-59-9 |
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Molecular Formula |
C15H19O6- |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
3-(2-prop-2-enoyloxypropoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H20O6/c1-3-11(16)21-8(2)7-20-15(19)13-10-5-4-9(6-10)12(13)14(17)18/h3,8-10,12-13H,1,4-7H2,2H3,(H,17,18)/p-1 |
InChI Key |
CLTQKGUEAVJWDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(COC(=O)C1C2CCC(C2)C1C(=O)[O-])OC(=O)C=C |
Origin of Product |
United States |
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